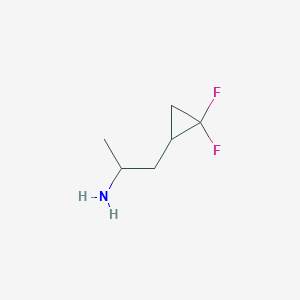

![molecular formula C16H18N2O2 B2370034 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol CAS No. 16236-13-8](/img/structure/B2370034.png)

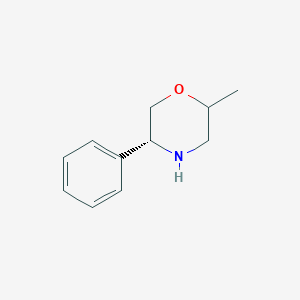

3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nonlinear Optical Applications

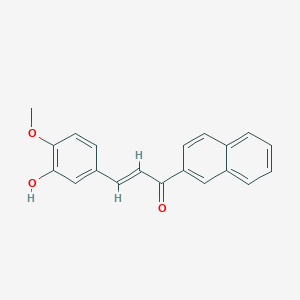

Raj et al. (2016) synthesized and grew a nonlinear optical single crystal derived from 2-naphthol and 4-methylpiperazine. This crystal, showing potential in frequency conversion applications, was analyzed using various techniques including XRD, FT-IR, NMR, and Kurtz Perry powder technique. The study highlighted its suitability for opto-electronic applications, such as in frequency conversion devices, due to its significant second harmonic generation efficiency and thermal stability (Raj et al., 2016).

Electo-optic Device Applications

In a related study, Dennis Raj et al. (2017) synthesized a Mannich base organic non-linear optical crystal from a 2-naphthol derivative, investigating its suitability for electro-optic device applications. The study confirmed the non-centrosymmetric nature of the crystal and its negative photoconducting nature, which can be advantageous in electro-optic device fabrication (Dennis Raj et al., 2017).

Fluorescent Imaging Applications

Tian et al. (2002) explored the use of naphthalimide polymers in fluorescent imaging. These polymers, with naphthalimide pendant groups, demonstrated the ability to switch between fluorescent enhancement and quenching. Such properties suggest potential applications in creating positive or negative fluorescent patterned images for various scientific and industrial purposes (Tian et al., 2002).

Chemical Synthesis and Catalysis

A study by Pourghasemi Lati et al. (2018) highlighted the synthesis of 1-(benzothiazolylamino) phenylmethyl-2-naphthols using a novel magnetic nanocatalyst. This process demonstrated efficiency and potential for scalable chemical synthesis (Pourghasemi Lati et al., 2018).

properties

IUPAC Name |

(3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-17-6-8-18(9-7-17)16(20)14-10-12-4-2-3-5-13(12)11-15(14)19/h2-5,10-11,19H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEUFIKLKSGMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57266286 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)